molecular formula C22H18O4 B13781879 9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol

9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol

Cat. No.: B13781879
M. Wt: 346.4 g/mol
InChI Key: JWWIOJJUYGIWKJ-UHFFFAOYSA-N
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Description

9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol is a complex organic compound with the molecular formula C18H18O4 This compound is known for its unique structure, which includes a fused ring system with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol typically involves multiple steps. One common method includes the reaction of anthracene with methyl iodide in the presence of a base to form 9,10-dimethyl-9,10-dihydroanthracene. This intermediate is then subjected to further reactions to introduce the hydroxyl groups at the 2, 3, 6, and 7 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in dihydro derivatives .

Scientific Research Applications

9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol has several applications in scientific research:

Mechanism of Action

The mechanism by which 9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may inhibit certain enzymes or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol apart from similar compounds is its specific arrangement of hydroxyl groups and the fused ring system.

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

1,8-dimethylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12-tetrol

InChI

InChI=1S/C22H18O4/c1-21-11-5-3-4-6-12(11)22(2,15-9-19(25)17(23)7-13(15)21)16-10-20(26)18(24)8-14(16)21/h3-10,23-26H,1-2H3

InChI Key

JWWIOJJUYGIWKJ-UHFFFAOYSA-N

Canonical SMILES

CC12C3=CC=CC=C3C(C4=CC(=C(C=C41)O)O)(C5=CC(=C(C=C25)O)O)C

Origin of Product

United States

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